molecular formula C13H12N4S B5688220 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5688220
M. Wt: 256.33 g/mol
InChI Key: LRXKRZKIKIQOMD-UHFFFAOYSA-N
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Description

7-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with a benzylsulfanyl group at the 7-position and a methyl group at the 5-position.

Properties

IUPAC Name

7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-10-7-12(17-13(16-10)14-9-15-17)18-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXKRZKIKIQOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired triazolopyrimidine derivatives in good to excellent yields.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time with good functional group tolerance.

Industrial Production Methods: Industrial production of 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine may involve the use of scalable synthetic routes such as the microwave-mediated method mentioned above. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding thiol. Substitution reactions can introduce various functional groups at the 7-position, resulting in a wide range of derivatives with different biological activities .

Mechanism of Action

The mechanism of action of 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells.

Additionally, 7-benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to inhibit the activity of RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of certain viruses . This inhibition can prevent viral replication and reduce the severity of viral infections.

Comparison with Similar Compounds

List of Similar Compounds

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